molecular formula C10H13N B3353070 8-Methyl-5,6,7,8-tetrahydroquinoline CAS No. 52601-66-8

8-Methyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B3353070
CAS No.: 52601-66-8
M. Wt: 147.22 g/mol
InChI Key: JNTHBIUSFJMMIA-UHFFFAOYSA-N
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Description

8-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family It features a quinoline core with a methyl group at the 8th position and a partially saturated ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, quinoline can be hydrogenated in the presence of a palladium catalyst under controlled temperature and pressure conditions to yield 5,6,7,8-tetrahydroquinoline

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further saturate the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nitrating agents are used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

8-Methyl-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors and enzymes, modulating their activity. For example, it has been shown to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in certain cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinoline
  • 4-Methyl-5,6,7,8-tetrahydroquinoline
  • 8-Hydroxy-5,6,7,8-tetrahydroquinoline

Comparison: 8-Methyl-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of a methyl group at the 8th position can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile .

Properties

IUPAC Name

8-methyl-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h3,6-8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTHBIUSFJMMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481450
Record name Quinoline, 5,6,7,8-tetrahydro-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52601-66-8
Record name 5,6,7,8-Tetrahydro-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52601-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 5,6,7,8-tetrahydro-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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